

# Ogerin Analogue 1: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Ogerin analogue 1

Cat. No.: B12042187

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## Introduction

Ogerin is a small molecule that has garnered significant attention in biomedical research for its role as a selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1). While the query specifies "**Ogerin analogue 1**," the prominent compound in literature is Ogerin itself, with more potent analogues like MS48107 being developed from its scaffold.[1][2] This guide will focus on the research applications of Ogerin as the foundational analogue, detailing its mechanism of action, experimental protocols, and quantitative data. GPR68 is a proton-sensing receptor activated by extracellular acidosis and mechanical stimuli, playing roles in various physiological and pathological processes.[3][4] Ogerin's ability to modulate GPR68 activity has made it a valuable tool in studying conditions such as fibrotic diseases, neurological disorders, and cancer.[4][5]

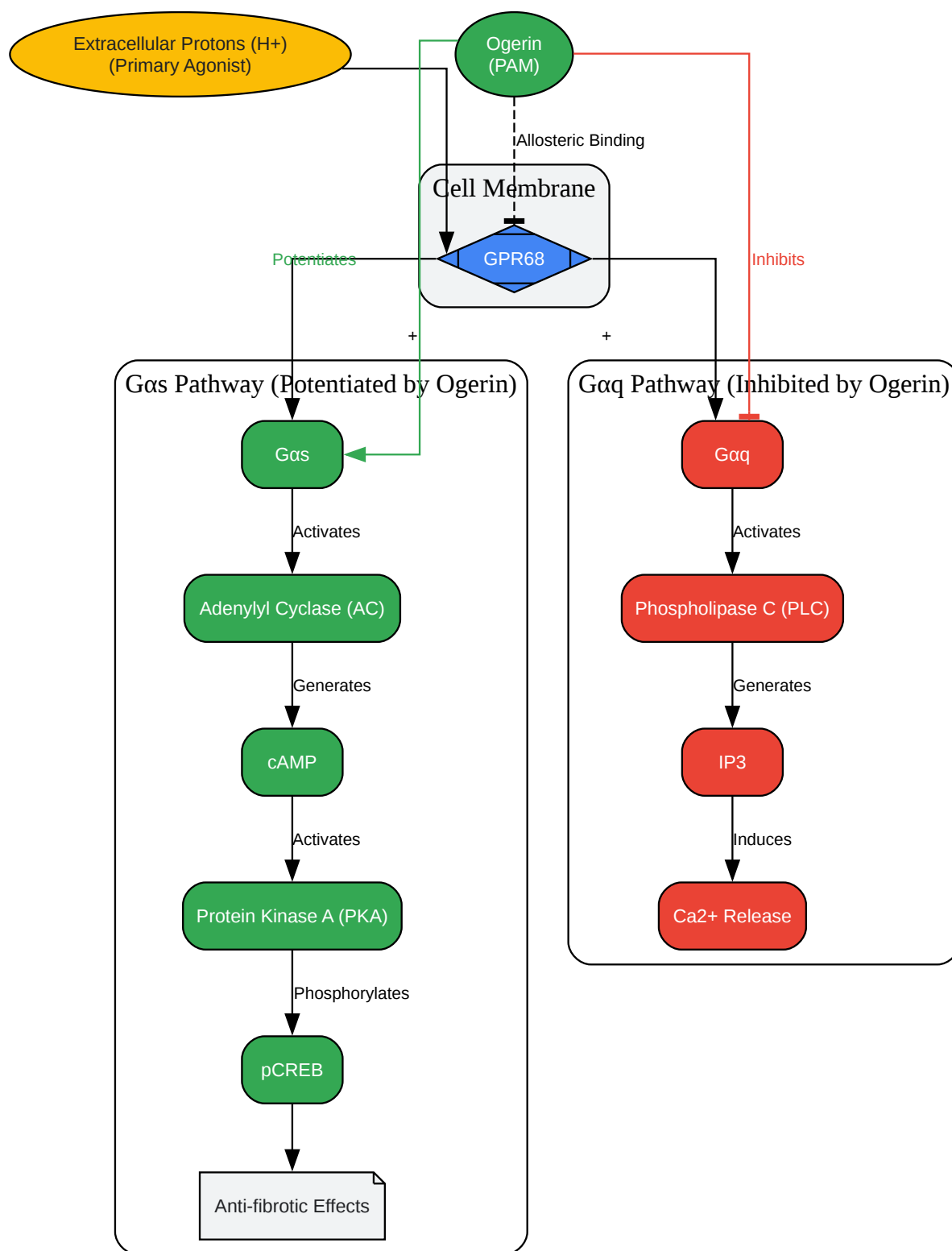
## Mechanism of Action

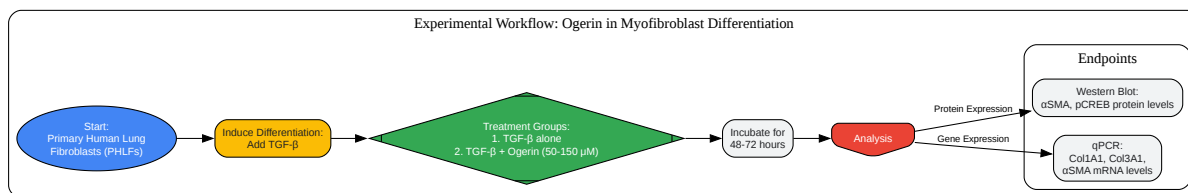
Ogerin functions as a biased positive allosteric modulator of GPR68.[3][6] This means it binds to a site on the receptor distinct from the primary agonist (proton) binding site and selectively enhances the receptor's signaling through a specific pathway. GPR68 is known to couple to multiple G protein pathways, primarily Gαq/11 and Gαs.[3]

- **Biased Modulation:** Ogerin potentiates the proton-induced activation of the Gαs pathway while concurrently inhibiting the Gαq pathway.[6]

- **G<sub>s</sub> Pathway Activation:** Activation of the G<sub>s</sub> pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.<sup>[6]</sup> This subsequently activates Protein Kinase A (PKA) and leads to the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).<sup>[6]</sup><sup>[7]</sup>
- **G<sub>q</sub> Pathway Inhibition:** The proton-mediated activation of the G<sub>q</sub> pathway, which results in phospholipase C- $\beta$  (PLC- $\beta$ ) activation and an increase in cytosolic calcium ions ([Ca<sup>2+</sup>]<sub>cyt</sub>), is reduced by Ogerin.<sup>[3]</sup><sup>[4]</sup>

This biased agonism is a key feature of Ogerin, allowing researchers to dissect the differential roles of G<sub>s</sub> and G<sub>q</sub> signaling downstream of GPR68 activation.





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